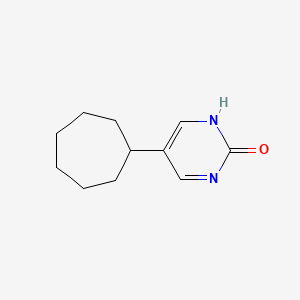![molecular formula C22H20O2 B14361172 2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one CAS No. 90448-01-4](/img/structure/B14361172.png)
2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one is an organic compound that features a biphenyl group and a hydroxyphenylbutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenyl magnesium bromide reacts with benzophenone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an ether solvent to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions such as the Suzuki coupling, which uses palladium as a catalyst to couple aryl halides with arylboronic acids . These methods are scalable and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1-phenylbutan-1-one.
Reduction: Formation of 2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutanol.
Substitution: Formation of nitro or halogenated derivatives of the biphenyl group.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the biphenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
4-Hydroxybiphenyl: Similar structure but lacks the butanone moiety.
Benzophenone: Contains two phenyl rings connected by a carbonyl group but lacks the hydroxy and butanone groups.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one is unique due to the presence of both a hydroxy group and a butanone moiety, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields of research.
Propiedades
Número CAS |
90448-01-4 |
|---|---|
Fórmula molecular |
C22H20O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-hydroxy-1-phenyl-2-(4-phenylphenyl)butan-1-one |
InChI |
InChI=1S/C22H20O2/c23-16-15-21(22(24)20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14,21,23H,15-16H2 |
Clave InChI |
PIAYDZCXJSKMQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


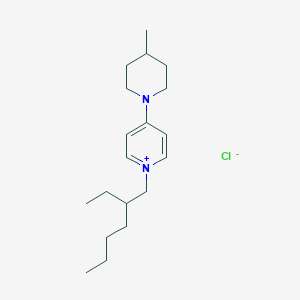
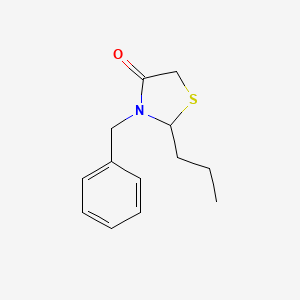
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
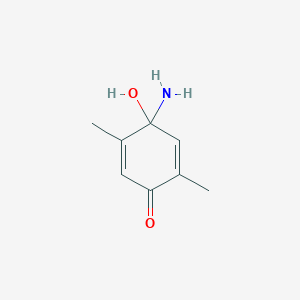
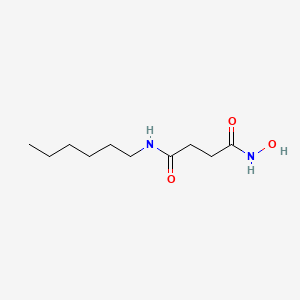
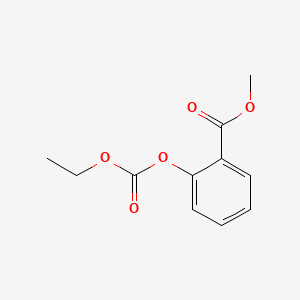
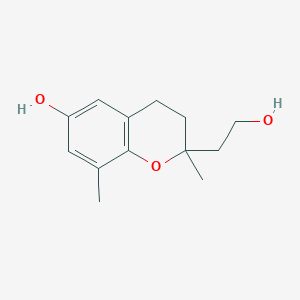
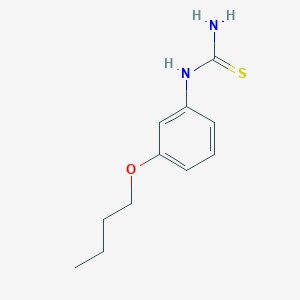
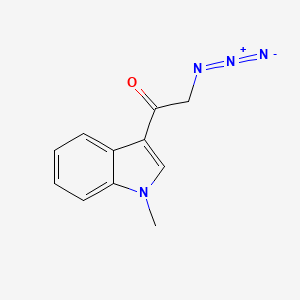
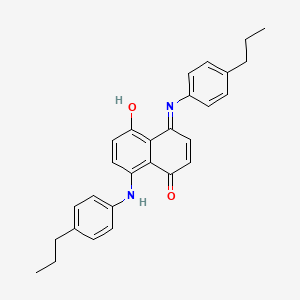
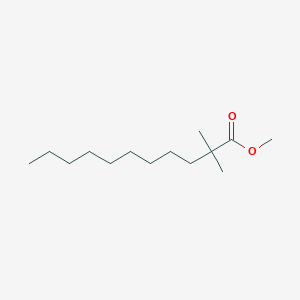

![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
